![molecular formula C16H18N2O B4897948 N-phenyl-N'-(1-phenylpropyl)urea](/img/structure/B4897948.png)
N-phenyl-N'-(1-phenylpropyl)urea
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Overview
Description
N-phenyl-N'-(1-phenylpropyl)urea, also known as fenproporex, is a chemical compound that has been used in scientific research for its potential as a psychostimulant and appetite suppressant. Fenproporex is a derivative of amphetamine and is structurally similar to other stimulants such as phentermine and diethylpropion.
Mechanism of Action
Fenproporex works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and appetite. By increasing their release, N-phenyl-N'-(1-phenylpropyl)urea may help to reduce food intake and increase energy levels.
Biochemical and Physiological Effects:
Fenproporex has been found to increase heart rate and blood pressure, similar to other stimulants. Additionally, N-phenyl-N'-(1-phenylpropyl)urea has been shown to increase the activity of the sympathetic nervous system, which is involved in the "fight or flight" response. These effects can lead to increased energy levels and decreased appetite.
Advantages and Limitations for Lab Experiments
One advantage of N-phenyl-N'-(1-phenylpropyl)urea is its potential as a psychostimulant and appetite suppressant. This makes it a useful tool for studying the effects of dopamine and norepinephrine on behavior and metabolism. However, the potential cardiovascular effects of N-phenyl-N'-(1-phenylpropyl)urea may limit its use in certain studies.
Future Directions
There are several potential future directions for research on N-phenyl-N'-(1-phenylpropyl)urea. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, N-phenyl-N'-(1-phenylpropyl)urea may have applications in the treatment of obesity and other metabolic disorders. Further research is needed to fully understand the effects and potential uses of this compound.
Synthesis Methods
Fenproporex can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of aniline with 1-phenylpropan-2-amine to form N-phenyl-N'-(1-phenylpropyl)urea. The reaction can be catalyzed by acid or base and typically requires high temperatures and pressure.
Scientific Research Applications
Fenproporex has been studied for its potential as a treatment for obesity and attention deficit hyperactivity disorder (ADHD). In animal studies, N-phenyl-N'-(1-phenylpropyl)urea has been shown to decrease food intake and increase activity levels. Additionally, N-phenyl-N'-(1-phenylpropyl)urea has been found to increase dopamine and norepinephrine levels in the brain, leading to its potential as a psychostimulant.
properties
IUPAC Name |
1-phenyl-3-(1-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRHTXNSZHOAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1-phenylpropyl)urea |
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